![molecular formula C5H2Cl2N4 B6592482 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine CAS No. 2089315-59-1](/img/structure/B6592482.png)

3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine

Vue d'ensemble

Description

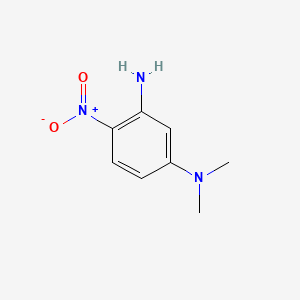

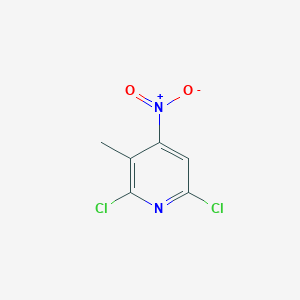

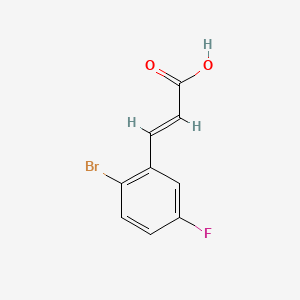

3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound with the molecular formula C5H2Cl2N4 . It has an average mass of 189.002 Da and a monoisotopic mass of 187.965652 Da .

Synthesis Analysis

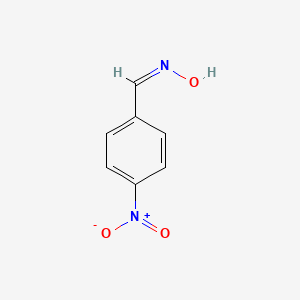

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in several studies . For instance, one study reported the synthesis of a compound from 5-amino-1H-pyrazole-4-carboxamide and urea through two steps including cyclization and chlorination . The total yield of the two steps was 49.5% .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, pyrazolo[3,4-d]pyrimidines are known to be involved in various chemical reactions. For instance, they can undergo reactions to form new compounds with potential biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C5H2Cl2N4), average mass (189.002 Da), and monoisotopic mass (187.965652 Da) .Applications De Recherche Scientifique

Nanosystem Approaches for Drug Delivery

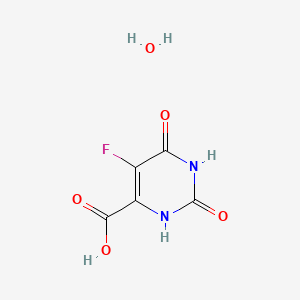

3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine, a compound with activity against cancer cell lines, has poor aqueous solubility. This issue hinders its development as a clinical drug. To improve solubility and pharmacokinetic properties, albumin nanoparticles and liposomes were developed and showed promising results in improving water solubility and drug delivery efficacy (Vignaroli et al., 2016).

Antibacterial Properties

Pyrazolo[3,4-d]pyrimidines derivatives demonstrate significant antibacterial properties. They have been effective against both gram-positive and gram-negative bacteria, suggesting potential as bacterial inhibitors (Beyzaei et al., 2017).

Adenosine Receptor Affinity

These compounds exhibit A1 adenosine receptor affinity. Specific analogues of 1-methylisoguanosine have been synthesized and tested, showing activity in adenosine receptor affinity assays (Harden, Quinn, & Scammells, 1991).

Chemical Synthesis

The nucleophilic substitution of certain 1H-pyrazolo[3,4-d]pyrimidines with methylamine has produced significant derivatives. These derivatives are of interest for their potential pharmacological properties (Ogurtsov & Rakitin, 2021).

Anticancer Prodrug Development

Pyrazolo[3,4-d]pyrimidines have been used to develop prodrugs with enhanced aqueous solubility, pharmacokinetic, and therapeutic properties. This approach is particularly promising for antitumor activities, especially against glioblastoma (Vignaroli et al., 2017).

Antiamoebic Activity

Some pyrazolo[3,4-d]pyrimidine analogues exhibit significant antiamoebic activity. This indicates their potential for designing molecules with enhanced antiamoebic properties (Siddiqui, Salahuddin, & Azam, 2012).

Antimicrobial and Kinase Inhibitory Properties

These compounds have shown antimicrobial properties and potential as kinase inhibitors. Their application in preventing and treating bacterial infections in cancer patients is being explored (Greco et al., 2020).

Antiproliferative and Proapoptotic Activities

Several pyrazolo[3,4-d]pyrimidines derivatives have demonstrated potent antiproliferative and proapoptotic activities, particularly in inhibiting Src phosphorylation and impacting cancer cell growth (Carraro et al., 2006).

Mécanisme D'action

Target of Action

The primary target of 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is thus an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . The compound fits into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction results in the inhibition of CDK2, which in turn disrupts the cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to the inhibition of cell proliferation, making this compound a potential anti-cancer agent .

Pharmacokinetics

These properties can help in predicting the structure requirement for the observed antitumor activity .

Result of Action

The result of this compound’s action is the significant inhibition of cell proliferation . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . The compound also induces apoptosis within HCT cells .

Orientations Futures

Pyrazolo[3,4-d]pyrimidine derivatives, including 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine, are being investigated for their potential as therapeutic agents, particularly in the field of cancer treatment . Future research will likely focus on optimizing these compounds to improve their selectivity, pharmacokinetic profiles, and in vivo efficacy .

Propriétés

IUPAC Name |

3,6-dichloro-2H-pyrazolo[3,4-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N4/c6-3-2-1-8-5(7)9-4(2)11-10-3/h1H,(H,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEIVRJYYLSTDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NC2=NNC(=C21)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

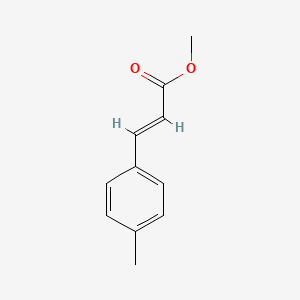

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-Methyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B6592454.png)